Ethyl 4-methoxy-3-vinylbenzoate
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Overview
Description
Ethyl 4-methoxy-3-vinylbenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-3-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Heck reaction, where 4-methoxy-3-iodobenzoic acid is reacted with ethylene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-methoxy-3-vinylbenzaldehyde or 4-methoxy-3-vinylbenzoic acid.
Reduction: Ethyl 4-methoxy-3-vinylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-3-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-3-vinylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the vinyl and ester groups, which can undergo various chemical transformations. In biological systems, its activity may involve interactions with cellular enzymes and receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Ethyl 4-methoxy-3-vinylbenzoate can be compared with other similar compounds such as:
Ethyl 4-methoxybenzoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.
4-methoxy-3-vinylbenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and applications.
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-ethenyl-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-8-10(12(13)15-5-2)6-7-11(9)14-3/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWDPGRZXSZVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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